![molecular formula C18H22N6O B5645955 3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)
3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures, which allow for diverse chemical reactions and properties. It is synthesized and analyzed for various scientific purposes, excluding drug use, dosage, and side effects information.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, achieving overall yields of 13-14% through 8-9 step processes. A target tracer was prepared with a radiochemical purity of >99% (Wang et al., 2018). Another synthesis approach involves domino 1,3-dipolar cycloaddition and elimination, providing a scaffold for highly functionalized isoxazoles (Ruano et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been determined spectroscopically, including 1H NMR, 13C NMR, Mass, and IR spectral studies, showcasing their complex nature and potential for diverse biological activities (Sribalan et al., 2016).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including the formation of pyrazolo[1,5-a]pyridines and isoxazoles from 2,2-diacyl-N-(1-pyridinio)vinylaminides, showcasing its reactivity and potential for generating novel heterocyclic compounds (Tamura et al., 1973).
Physical Properties Analysis
The physical properties, such as radiochemical yield and specific activity, of related compounds have been meticulously analyzed, indicating high purity and potential utility in various scientific applications (Wang et al., 2018).
Chemical Properties Analysis
Related compounds exhibit moderate to good antibacterial, anti-inflammatory, and antioxidant activities, with their chemical properties analyzed through molecular docking studies to ascertain probable binding models, highlighting their versatility and potential in scientific research (Sribalan et al., 2016).
properties
IUPAC Name |
N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-11(2)15-9-16(23-22-15)18(25)21-12(3)14-10-20-24(13(14)4)17-7-5-6-8-19-17/h5-12H,1-4H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROKAWMSDHCTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3=NNC(=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide |
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